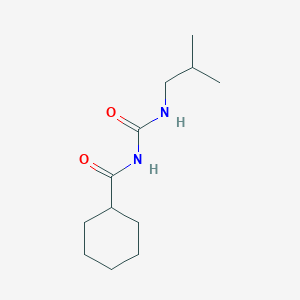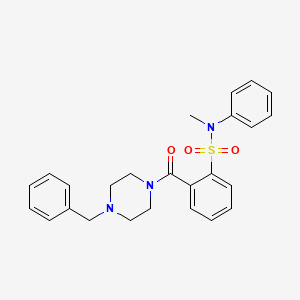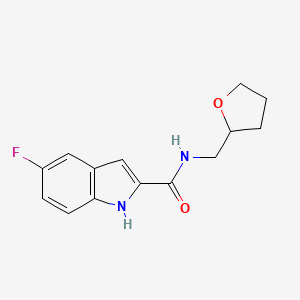
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide, also known as S-(+)-Ibuprofenamide, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain, inflammation, and fever. It is a derivative of ibuprofen, which is a widely used NSAID. The chemical structure of S-(+)-Ibuprofenamide is similar to that of ibuprofen, but it has a different mechanism of action and a lower toxicity profile.
Mécanisme D'action
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme responsible for the synthesis of prostaglandins and thromboxanes. Prostaglandins and thromboxanes are involved in the inflammatory response, pain perception, and platelet aggregation. By inhibiting COX, this compound(+)-Ibuprofenamide reduces the production of these mediators and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound(+)-Ibuprofenamide has been shown to have a lower toxicity profile than ibuprofen. It has a lower risk of gastrointestinal bleeding, renal impairment, and cardiovascular events. This compound(+)-Ibuprofenamide has also been found to have a longer half-life and a better bioavailability than ibuprofen. In addition, this compound(+)-Ibuprofenamide has been shown to have a synergistic effect with other anticancer drugs such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide is a useful tool for studying the role of COX in various biological processes. It can be used to investigate the effects of COX inhibition on inflammation, pain, and fever. However, this compound(+)-Ibuprofenamide has limitations in terms of its selectivity for COX-2 over COX-1. It has been shown to inhibit both COX-1 and COX-2 at higher concentrations, which may lead to unwanted side effects.
Orientations Futures
Further research is needed to elucidate the molecular mechanisms of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide's anti-tumor and anti-inflammatory effects. It is also important to investigate the potential of this compound(+)-Ibuprofenamide as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. In addition, the development of more selective COX-2 inhibitors with lower toxicity profiles is an area of active research.
Méthodes De Synthèse
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide can be synthesized by reacting 2-methylpropylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The this compound(+)-diastereomer is obtained in high yield and purity by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide(+)-Ibuprofenamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound(+)-Ibuprofenamide has been investigated for its effects on oxidative stress, apoptosis, and angiogenesis.
Propriétés
IUPAC Name |
N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFXJWXBKBCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)

![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)